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molecular formula C9H16O3 B8616931 5-Acetyl-2,2,5-trimethyl-1,3-dioxane

5-Acetyl-2,2,5-trimethyl-1,3-dioxane

Cat. No. B8616931
M. Wt: 172.22 g/mol
InChI Key: CSDVFXFHWAPAFD-UHFFFAOYSA-N
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Patent
US05118599

Procedure details

2,2-Dimethoxypropane (418 parts), 3,3-bis(hydroxymethyl)-2-butanone (265 parts) and Amberlyst-15®, (40 parts) are combined in dichloromethane (1,320 parts) and the resultant suspension stirred vigorously at room temperature, ca. 1 hr. The spent resin is separated from the solution by filtration and the residual solvents removed in vacuo to yield a pale straw-colored liquid which can solidify upon standing. Yield is 87% of theory and analytical samples are recrystallized from ethyl ether, m.p. 48-50° C. Proton NMR and combustion analysis are consistent with those values predicted for the desired product. Combustion Analysis for C9H16O3 --Calculated: C, 62.8%; H, 9.4%. Found: C, 62.0%; H, 9.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:6][CH3:7])([CH3:5])[CH3:4].O[CH2:9][C:10](CO)(C)[C:11](=[O:13])[CH3:12]>ClCCl>[C:11]([C:10]1([CH3:9])[CH2:7][O:6][C:3]([CH3:5])([CH3:4])[O:2][CH2:1]1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C(C)=O)(C)CO
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The spent resin is separated from the solution by filtration
CUSTOM
Type
CUSTOM
Details
the residual solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a pale straw-colored liquid which
CUSTOM
Type
CUSTOM
Details
Yield is 87% of theory and analytical samples are recrystallized from ethyl ether, m.p. 48-50° C

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1(COC(OC1)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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